2,4-Diphenylpyrimidine
CAS No.: 25095-48-1
Cat. No.: VC16222334
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25095-48-1 |
|---|---|
| Molecular Formula | C16H12N2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 2,4-diphenylpyrimidine |
| Standard InChI | InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H |
| Standard InChI Key | WDRUBCBSUBXPSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
2,4-Diphenylpyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) with phenyl groups (C₆H₅) attached to the 2- and 4-positions. The molecular formula is C₁₆H₁₂N₂, with a molecular weight of 232.28 g/mol. The planar aromatic system facilitates π-π stacking interactions, which are critical for its applications in materials science . Key structural features include:
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Bond angles and lengths: The pyrimidine ring exhibits bond angles of ~120° at nitrogen atoms, typical of aromatic systems.
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Tautomerism: The compound can exist in multiple tautomeric forms, though the 2,4-diphenyl configuration is the most stable .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| Hybridization | sp² at all ring atoms |
| Aromatic System | 10 π-electrons (pyrimidine + 2 phenyl groups) |
Synthesis Strategies
Cycloaddition Reactions
The most robust synthesis involves a [4+2] cycloaddition between 2,4-diphenylpyrimidine ortho-quinodimethane (4) and dimethyl acetylenedicarboxylate (5) to yield dimethyl 2,4-diphenylquinazoline-6,7-dicarboxylate (6) in 50% yield . This reaction proceeds under mild conditions (180°C in o-dichlorobenzene) and leverages the diene character of the pyrimidine intermediate.
Reaction Scheme
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Formation of ortho-quinodimethane: Heating 3,5-diphenyl-2,4-diaza-bicyclo[4.2.0]octa-1(6),2,4-triene (3) generates the reactive diene 4.
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Diels-Alder Reaction: 4 reacts with 5 to form 6, followed by H₂ elimination.
Alternative Routes
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Pd-catalyzed cross-coupling: Suzuki-Miyaura couplings between halopyrimidines and phenylboronic acids offer modular access to derivatives .
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Condensation reactions: Reaction of benzamidine derivatives with diketones under acidic conditions .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Key Product |
|---|---|---|---|
| [4+2] Cycloaddition | 50 | 180°C, ODCB | Quinazoline dicarboxylate |
| Suzuki Coupling | 65–75 | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromo derivatives |
Physicochemical Properties
Spectroscopic Data
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¹H NMR: Aromatic protons resonate at δ 7.28–8.22 ppm, while pyrimidine protons appear as singlets near δ 8.5–9.0 .
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IR Spectroscopy: Stretching vibrations for C=N (1678–1681 cm⁻¹) and C=C (1513–1566 cm⁻¹) dominate .
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UV-Vis: Absorption maxima at 270–290 nm due to π→π* transitions .
Thermal Stability
The compound decomposes above 300°C, with a glass transition temperature (Tₚ) of ~120°C in polymeric matrices .
Applications in Pharmaceutical Development
2,4-Diphenylpyrimidine derivatives exhibit notable bioactivity:
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Antimicrobial Agents: 4,6-Diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
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Kinase Inhibition: Analogues like 2-(4-bromophenyl)-4,6-diphenylpyrimidine inhibit EGFR and VEGFR2 at IC₅₀ < 1 µM .
Table 3: Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4,6-Diphenyl-2-thioether | S. aureus | 25 µg/mL | |
| 4-Bromo derivative | EGFR | 0.8 µM |
Materials Science Applications
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OLEDs: The planar structure enhances electron transport, achieving external quantum efficiencies (EQE) of 15–18% in blue-emitting devices .
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Coordination Polymers: Acts as a bridging ligand for Zn(II) and Cu(II) complexes with luminescent properties .
Recent Advances and Future Directions
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